Cas no 1428443-87-1 (1-cyclobutanecarbonylpiperazine hydrochloride)
1-cyclobutanecarbonylpiperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutyl(piperazin-1-yl)methanone hydrochloride
- cyclobutyl(piperazin-1-yl)methanone;hydrochloride
- cyclobutyl(piperazin-1-yl)methanone HCl
- 1-(Cyclobutylcarbonyl)piperazine hydrochloride
- 1-(Cyclobutylcarbonyl)piperazine HCl
- Cyclobutyl(1-piperazinyl)methanone hydrochloride
- F20203
- 1-cyclobutanecarbonylpiperazine hydrochloride
- AKOS037504338
- AS-83469
- EiM08-23232
- CS-0137163
- Cyclobutyl(piperazin-1-yl)methanonehydrochloride
- MFCD28975205
- EN300-8492523
- 1428443-87-1
- AB91127
-
- MDL: MFCD28975205
- Inchi: 1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H
- InChI Key: YKEJFACBGALXCU-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1CCC1)N1CCNCC1
Computed Properties
- Exact Mass: 204.1029409g/mol
- Monoisotopic Mass: 204.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
1-cyclobutanecarbonylpiperazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335157-100mg |
1-(Cyclobutylcarbonyl)piperazine hydrochloride |
1428443-87-1 | 95%+ | 100mg |
$57 | 2023-01-19 | |
| Chemenu | CM335157-250mg |
1-(Cyclobutylcarbonyl)piperazine hydrochloride |
1428443-87-1 | 95%+ | 250mg |
$95 | 2023-01-19 | |
| Chemenu | CM335157-1g |
1-(Cyclobutylcarbonyl)piperazine hydrochloride |
1428443-87-1 | 95%+ | 1g |
$236 | 2023-01-19 | |
| Apollo Scientific | OR451169-1g |
1-(Cyclobutylcarbonyl)piperazine hydrochloride |
1428443-87-1 | 1g |
£350.00 | 2023-09-02 | ||
| abcr | AB511480-250 mg |
Cyclobutyl(piperazin-1-yl)methanone hydrochloride; . |
1428443-87-1 | 250mg |
€319.60 | 2023-06-14 | ||
| Chemenu | CM335157-100mg |
1-(Cyclobutylcarbonyl)piperazine hydrochloride |
1428443-87-1 | 95%+ | 100mg |
$129 | 2021-08-18 | |
| Chemenu | CM335157-250mg |
1-(Cyclobutylcarbonyl)piperazine hydrochloride |
1428443-87-1 | 95%+ | 250mg |
$184 | 2021-08-18 | |
| Chemenu | CM335157-1g |
1-(Cyclobutylcarbonyl)piperazine hydrochloride |
1428443-87-1 | 95%+ | 1g |
$460 | 2021-08-18 | |
| Enamine | EN300-8492523-0.05g |
1-cyclobutanecarbonylpiperazine hydrochloride |
1428443-87-1 | 95.0% | 0.05g |
$46.0 | 2025-02-21 | |
| Enamine | EN300-8492523-0.1g |
1-cyclobutanecarbonylpiperazine hydrochloride |
1428443-87-1 | 95.0% | 0.1g |
$69.0 | 2025-02-21 |
1-cyclobutanecarbonylpiperazine hydrochloride Suppliers
1-cyclobutanecarbonylpiperazine hydrochloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-cyclobutanecarbonylpiperazine hydrochloride
Introduction to 1-cyclobutanecarbonylpiperazine hydrochloride (CAS No. 1428443-87-1)
1-cyclobutanecarbonylpiperazine hydrochloride, with the chemical identifier CAS No. 1428443-87-1, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural incorporation of a cyclobutyl carbonyl group into the piperazine backbone introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, which are critical factors in pharmaceutical formulations. This property allows for more efficient absorption and distribution within the body, potentially improving the efficacy of drugs derived from this scaffold. The compound's molecular structure, characterized by a rigid cyclobutyl ring linked to a piperazine moiety, offers a balance between flexibility and stability, which is often desirable in drug candidates.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-cyclobutanecarbonylpiperazine hydrochloride. Research studies have highlighted its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications. For instance, derivatives of this compound have been investigated for their role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters are implicated in various neurological disorders, including depression, anxiety, and Parkinson's disease.
One of the most compelling aspects of 1-cyclobutanecarbonylpiperazine hydrochloride is its ability to serve as a versatile building block in medicinal chemistry. The cyclobutyl carbonyl group can undergo various chemical transformations, such as nucleophilic substitution or reduction reactions, allowing chemists to modify its structure and tailor its biological activity. This flexibility has enabled researchers to develop a range of analogs with enhanced potency and selectivity.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-cyclobutanecarbonylpiperazine hydrochloride. Molecular modeling techniques have been employed to predict the binding affinity of this compound to target proteins, providing insights into its mechanism of action. These computational studies have complemented experimental efforts, helping to identify promising candidates for further development.
The synthesis of 1-cyclobutanecarbonylpiperazine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the cyclobutyl carbonyl group followed by its coupling with piperazine. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound in larger quantities for research and development purposes.
In addition to its pharmacological applications, 1-cyclobutanecarbonylpiperazine hydrochloride has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical properties. The rigid cyclobutyl ring contributes to thermal stability, while the piperazine moiety introduces polarity and solubility characteristics that can be beneficial in various industrial applications.
The safety profile of 1-cyclobutanecarbonylpiperazine hydrochloride is another critical consideration in its development as a pharmaceutical agent. Preclinical studies have been conducted to assess its toxicity and pharmacokinetic properties. These studies have provided valuable data on its metabolic pathways and potential side effects, which are essential for determining safe dosage levels and therapeutic windows.
Looking ahead, the future prospects for 1-cyclobutanecarbonylpiperazine hydrochloride appear promising. Ongoing research continues to uncover new applications and refine synthetic strategies for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of novel drugs targeting various diseases.
The integration of 1-cyclobutanecarbonylpiperazine hydrochloride into drug discovery pipelines represents a significant advancement in medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for designing next-generation therapeutics. As research progresses, it is expected that this compound will play an increasingly important role in addressing unmet medical needs across multiple therapeutic domains.
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